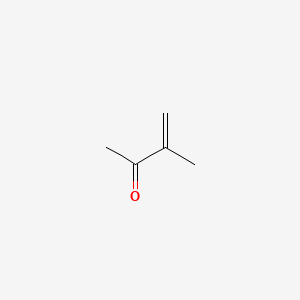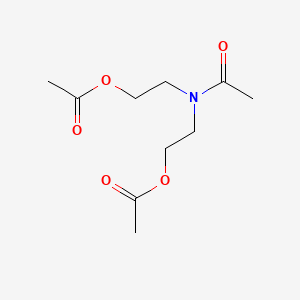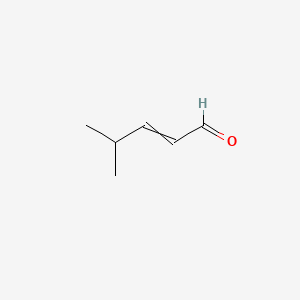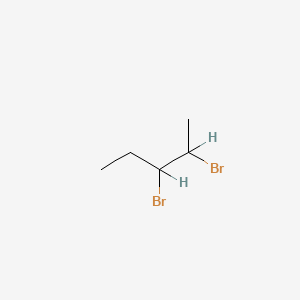
sodium;(Z,12R)-12-hydroxyoctadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(Z,12R)-12-hydroxyoctadec-9-enoate, also known as sodium ricinoleate, is a sodium salt of ricinoleic acid. This compound is derived from castor oil, which is a significant source of ricinoleic acid. Sodium ricinoleate is commonly used as an emulsifying agent in soaps and medicines . It is a white or slightly yellow powder that is nearly odorless and soluble in water or alcohol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium;(Z,12R)-12-hydroxyoctadec-9-enoate is typically synthesized through the saponification of castor oil with sodium hydroxide. The process involves heating castor oil with sodium hydroxide, which results in the formation of sodium ricinoleate and glycerol .
Industrial Production Methods: In industrial settings, the production of sodium ricinoleate involves the large-scale saponification of castor oil. The reaction is carried out in reactors where castor oil is mixed with sodium hydroxide under controlled temperature and pressure conditions. The resulting product is then purified and dried to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodium;(Z,12R)-12-hydroxyoctadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, such as ricinoleic acid derivatives.
Reduction: Sodium ricinoleate can be reduced to form saturated fatty acid salts.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed:
Oxidation: Ricinoleic acid derivatives.
Reduction: Saturated fatty acid salts.
Substitution: Substituted ricinoleic acid derivatives.
Aplicaciones Científicas De Investigación
Sodium;(Z,12R)-12-hydroxyoctadec-9-enoate has several scientific research applications:
Chemistry: It is used as an emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Sodium ricinoleate is used in medicinal formulations for its emulsifying properties.
Industry: It is used in the production of soaps, detergents, and other personal care products.
Mecanismo De Acción
The mechanism by which sodium;(Z,12R)-12-hydroxyoctadec-9-enoate exerts its effects involves its ability to act as an emulsifying agent. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to stabilize emulsions. This property is particularly useful in the formulation of soaps and detergents, where it helps to disperse oils and fats in water .
Comparación Con Compuestos Similares
Ricinoleic Acid: The parent compound of sodium ricinoleate, which is an unsaturated omega-9 fatty acid.
Zinc Ricinoleate: A zinc salt of ricinoleic acid used in deodorants for its odor-absorbing properties.
Lesquerolic Acid: A similar compound with an additional -CH2-CH2- group between the carboxyl group and the double bond.
Uniqueness: Sodium;(Z,12R)-12-hydroxyoctadec-9-enoate is unique due to its sodium salt form, which enhances its solubility in water and its effectiveness as an emulsifying agent. This property distinguishes it from other similar compounds like zinc ricinoleate and lesquerolic acid .
Propiedades
IUPAC Name |
sodium;(Z,12R)-12-hydroxyoctadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;+1/p-1/b12-9-;/t17-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRHDFLHUATAOS-DPMBMXLASA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![sodium;4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonate](/img/structure/B7822191.png)
![sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate](/img/structure/B7822192.png)












